26,27,28-Trihydroxy-25-(octyloxy)-pentacyclo[19.3.1.13,7.19,13.115,19]octacosa-1(25),3,5,7(28),9,11,13(27),15,17,19(26),21,23-dodecaene-5,11,17-triaceticacid,trisodiumsalt
Overview
Description
arene, is a calixarene-based detergent. It is primarily used for the extraction, solubilization, and stabilization of membrane proteins. The compound is characterized by its unique structure, which includes three polar carboxylic groups and an octyl chain .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of CALX8 involves the functionalization of calix4arene with carboxymethyl groups and an octyloxy group. The reaction typically proceeds through the following steps:
- Functionalization of Calix4arene : Calix4arene is reacted with bromoacetic acid in the presence of a base to introduce carboxymethyl groups at the 5, 11, and 17 positions.
- Introduction of Octyloxy Group : The 25th position of the calix4arene is functionalized with an octyloxy group through an etherification reaction using octanol and a suitable catalyst .
Industrial Production Methods: Industrial production of CALX8 follows similar synthetic routes but on a larger scale. The process involves:
- Bulk Functionalization : Large quantities of calix4arene are functionalized with bromoacetic acid and octanol.
- Purification : The product is purified using techniques such as recrystallization and chromatography to ensure high purity and yield .
Chemical Reactions Analysis
Types of Reactions: CALX8 undergoes various chemical reactions, including:
- Oxidation : The hydroxyl groups on the calixarene ring can be oxidized to form quinones.
- Reduction : The carboxylic groups can be reduced to alcohols under suitable conditions.
- Substitution : The carboxylic groups can undergo nucleophilic substitution reactions .
- Oxidation : Common oxidizing agents include potassium permanganate and chromium trioxide.
- Reduction : Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
- Substitution : Nucleophiles such as amines and alcohols can react with the carboxylic groups .
- Oxidation : Quinones and other oxidized derivatives.
- Reduction : Alcohols and other reduced derivatives.
- Substitution : Amides, esters, and other substituted products .
Scientific Research Applications
CALX8 has a wide range of applications in scientific research, including:
- Chemistry : Used as a surfactant for the extraction and stabilization of membrane proteins.
- Biology : Facilitates the study of membrane protein structures and functions.
- Medicine : Aids in the development of therapeutic agents targeting membrane proteins.
- Industry : Employed in the formulation of detergents and other cleaning agents .
Mechanism of Action
CALX8 exerts its effects through hydrophobic interactions and a network of salt bridges with the basic residues found at the cytosol-membrane interface of membrane proteins. This allows the purification of active membrane proteins while preserving their native three-dimensional structure and function .
Comparison with Similar Compounds
Similar Compounds:
- CALX4 : Another calixarene-based detergent with fewer carboxylic groups.
- CALX6 : Similar to CALX8 but with different alkyl chain lengths.
- CALX10 : Contains additional functional groups for enhanced solubilization .
Uniqueness of CALX8: CALX8 is unique due to its specific combination of three carboxylic groups and an octyl chain, which provides optimal solubilization and stabilization of membrane proteins. This makes it particularly effective for applications requiring the preservation of native protein structures .
Properties
IUPAC Name |
trisodium;2-[11,17-bis(carboxylatomethyl)-26,27,28-trihydroxy-25-octoxy-5-pentacyclo[19.3.1.13,7.19,13.115,19]octacosa-1(24),3(28),4,6,9,11,13(27),15,17,19(26),21(25),22-dodecaenyl]acetate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C42H46O10.3Na/c1-2-3-4-5-6-7-11-52-42-28-9-8-10-29(42)22-31-13-26(19-37(45)46)15-33(40(31)50)24-35-17-27(20-38(47)48)16-34(41(35)51)23-32-14-25(18-36(43)44)12-30(21-28)39(32)49;;;/h8-10,12-17,49-51H,2-7,11,18-24H2,1H3,(H,43,44)(H,45,46)(H,47,48);;;/q;3*+1/p-3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRSXWXAIYDSMMI-UHFFFAOYSA-K | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCOC1=C2CC3=C(C(=CC(=C3)CC(=O)[O-])CC4=C(C(=CC(=C4)CC(=O)[O-])CC5=CC(=CC(=C5O)CC1=CC=C2)CC(=O)[O-])O)O.[Na+].[Na+].[Na+] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C42H43Na3O10 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
776.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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